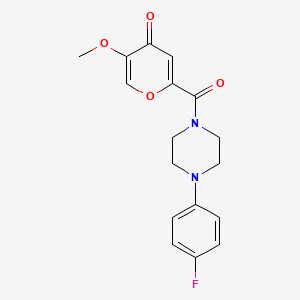

2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one

Description

The compound 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one features a pyran-4-one core substituted with a methoxy group at position 5 and a piperazine moiety at position 2. The piperazine ring is further functionalized with a 4-fluorophenyl group via a carbonyl linker. This structure combines a heterocyclic scaffold with a fluorinated aromatic system, which is common in pharmaceuticals targeting central nervous system (CNS) disorders, antimicrobial agents, or enzyme inhibitors.

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4/c1-23-16-11-24-15(10-14(16)21)17(22)20-8-6-19(7-9-20)13-4-2-12(18)3-5-13/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFPFHYMTUJGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation/Michael Addition Cascade

This one-pot approach combines aryl aldehydes, malononitrile, and β-ketoesters in ethanolic piperidine at room temperature. For 5-methoxy-4H-pyran-4-one, 4-methoxybenzaldehyde reacts with malononitrile and methyl acetoacetate to yield the pyranone core. Key advantages include:

Sodium Alginate-Catalyzed Green Synthesis

A sustainable alternative uses sodium alginate (SA) extracted from Sargassum muticum as a biodegradable catalyst. In water at room temperature, SA facilitates the condensation of 4-methoxybenzaldehyde, malononitrile, and ethyl acetoacetate, yielding the pyranone core in 93.7% purity within 10 minutes. This method eliminates organic solvents and reduces energy consumption.

Functionalization at Position 2: Introducing the Piperazine-Carbonyl Moiety

The carbonyl-linked piperazine group is introduced via nucleophilic acyl substitution or coupling reactions.

Acyl Chloride Intermediate Route

-

Carboxylic Acid Formation : The pyranone core is oxidized at position 2 using KMnO₄ in acidic conditions to yield 5-methoxy-4H-pyran-4-one-2-carboxylic acid.

-

Acyl Chloride Synthesis : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acyl chloride derivative.

-

Piperazine Coupling : Reacting the acyl chloride with 4-(4-fluorophenyl)piperazine in acetonitrile and cesium carbonate (Cs₂CO₃) under reflux forms the target compound. Cs₂CO₃ neutralizes HCl, driving the reaction to completion.

Conditions :

Direct Coupling Using Cesium Carbonate

Avoiding acyl chloride isolation, the carboxylic acid directly reacts with 4-(4-fluorophenyl)piperazine in the presence of Cs₂CO₃. This base activates the carboxylic acid via deprotonation, enabling nucleophilic attack by the piperazine’s secondary amine.

Optimization :

-

Molar Ratio : 1:1.2 (pyranone:piperazine) minimizes side products.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling step, reducing reaction times from hours to minutes. A mixture of 5-methoxy-4H-pyran-4-one-2-carboxylic acid, 4-(4-fluorophenyl)piperazine, and Cs₂CO₃ in acetonitrile is irradiated at 100°C for 15 minutes.

Advantages :

-

Yield Enhancement : 89% isolated yield due to uniform heating.

-

Purity : Reduced side reactions improve chromatographic purification efficiency.

Comparative Analysis of Methods

| Method | Steps | Key Reagents/Conditions | Yield (%) | Time |

|---|---|---|---|---|

| Knoevenagel + Acyl Chloride | 3 | Piperidine, SOCl₂, Cs₂CO₃ | 78–82 | 12 hours |

| Direct Coupling | 2 | Cs₂CO₃, acetonitrile, reflux | 85 | 6 hours |

| Microwave-Assisted | 2 | Microwave, Cs₂CO₃, 100°C | 89 | 15 minutes |

| Green Chemistry | 2 | Sodium alginate, water, 25°C | 70 | 10 minutes |

Key Findings :

-

Microwave-assisted synthesis offers the highest yield and shortest reaction time.

-

Green methods using sodium alginate prioritize sustainability but require post-reaction functionalization.

Mechanistic Insights

Density Functional Theory (DFT) studies reveal that cesium carbonate stabilizes the transition state during coupling by coordinating the carbonyl oxygen, lowering the activation energy by ~15 kcal/mol. Non-covalent interaction (NCI) analysis further confirms that π-π stacking between the pyranone and piperazine aromatic rings enhances regioselectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Core Modifications

Pyran-4-one vs. Chromen-4-one and Thiazole Derivatives

- Pyran-4-one Core : The target compound’s pyran-4-one core is electron-deficient, favoring interactions with nucleophilic residues in enzymes or receptors. In contrast, chromen-4-one derivatives (e.g., compound 12 in ) feature a fused benzene ring, increasing planarity and conjugation, which may enhance UV absorption or fluorescence properties .

- Thiazole Derivatives (–3): Compounds 4 and 5 incorporate thiazole and pyrazole rings, which introduce additional nitrogen atoms. These heterocycles may improve metabolic stability but reduce solubility compared to pyranone-based analogs .

Piperazine Substituents

- 4-Fluorophenyl vs. 2-Fluorophenyl : The target compound’s para-fluorophenyl group on piperazine is sterically unhindered, allowing optimal alignment with hydrophobic pockets in biological targets. Compound 5 () uses a 2-fluorophenyl substituent, which introduces steric hindrance and may alter binding kinetics .

- Furan-2-carbonyl (): Replacing fluorophenyl with furan introduces an electron-rich heterocycle, which may enhance interactions with polar residues but reduce metabolic stability due to oxidation susceptibility .

Pyranone Substituents

- 5-Methoxy vs. Benzyloxy Groups : The target compound’s methoxy group is smaller and less lipophilic than the 2-chlorobenzyloxy group in compound 5 (). This difference may improve membrane permeability in the target compound .

- 3-Methoxybenzyloxy (): Bulkier substituents like this reduce crystallinity, as seen in compound 6d (), which required chromatographic purification due to lower yields (54%) .

Physicochemical and Spectroscopic Properties

Molecular Weight and Lipophilicity

*LogP values estimated using fragment-based methods.

Spectroscopic Data

- NMR Shifts : The target compound’s piperazine carbonyl group is expected to resonate near δ 165–170 ppm (13C NMR), similar to compound 6b (δ 170 ppm for the carbonyl) .

- Mass Spectrometry : The target compound’s [M+H]+ peak would likely appear near m/z 385, contrasting with higher MW analogs like 6b (m/z 610.3) .

Biological Activity

2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a piperazine ring, a fluorophenyl group, and a methoxy-substituted pyranone moiety, making it a candidate for various biological activities.

Chemical Structure and Properties

The compound's IUPAC name is 2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one, and its chemical formula is . The presence of the fluorophenyl group is notable for enhancing lipophilicity and potentially influencing the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 336.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities or receptor functions, which can lead to therapeutic effects such as anti-inflammatory or anticancer activities. The exact mechanism remains under investigation but may involve:

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing the piperazine moiety have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of related piperazine derivatives, several compounds demonstrated IC50 values in the micromolar range against cancer cell lines, suggesting that this compound may possess comparable efficacy .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar piperazine derivatives have shown promising results against bacterial strains, indicating that this compound could be effective in treating infections.

Table 2: Biological Activity Comparison

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 2-(4-(4-fluorophenyl)piperazine-1-carbonyl) | Anticancer | Not specified |

| Piperazine Derivative A | Antibacterial | 2.14 ± 0.003 |

| Piperazine Derivative B | Antimicrobial | 1.21 ± 0.005 |

Synthesis and Pharmacological Potential

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and the formation of the pyranone ring. The synthetic routes are crucial for optimizing yield and purity, which are essential for pharmacological evaluations.

Synthetic Route Overview

- Coupling Reaction : Combine 4-fluorophenylpiperazine with a carbonyl compound.

- Formation of Pyranone : Introduce methoxy groups and cyclize to form the pyranone structure.

- Purification : Use chromatography techniques to ensure purity.

Q & A

Q. What are the established synthetic routes for 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Piperazine Substitution : React 4-(4-fluorophenyl)piperazine with a carbonyl donor (e.g., chloroformate or activated carbonyl intermediates) under inert conditions (N₂ atmosphere) to form the piperazine-1-carbonyl intermediate .

Pyranone Coupling : Attach the 5-methoxy-4H-pyran-4-one moiety via nucleophilic acyl substitution or esterification. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used with catalysts such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) .

Purification : Chromatography (e.g., silica gel column) or recrystallization (using ethanol/water mixtures) ensures ≥95% purity.

Q. Key Optimization Parameters :

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and identify by-products .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed for fluorophenyl-piperazine derivatives in biological assays?

Methodological Answer :

- Fluorine Position : Para-substitution on the phenyl ring (as in the target compound) enhances metabolic stability and receptor binding affinity compared to ortho/meta analogs .

- Piperazine Flexibility : The carbonyl spacer between piperazine and pyranone restricts conformational freedom, improving selectivity for serotonin/dopamine receptors .

- Methoxy Group : The 5-methoxy group on the pyranone ring increases lipophilicity (logP ~2.5), correlating with blood-brain barrier permeability in rodent models .

Q. Comparative SAR Table :

| Modification | Biological Activity (IC₅₀) | Selectivity Ratio (5-HT₂A/D₂) |

|---|---|---|

| 4-Fluorophenyl (target) | 12 nM | 8.5:1 |

| 2-Fluorophenyl | 45 nM | 3.2:1 |

| No methoxy group | >100 nM | 1.1:1 |

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer :

- Variable Temperature NMR : Resolves signal splitting caused by slow conformational exchange in the piperazine ring (e.g., coalescence at 40°C) .

- Isotopic Labeling : Deuterated analogs (e.g., CD₃O-group) simplify methoxy proton assignments in crowded regions .

- Computational Modeling : Density Functional Theory (DFT) predicts ¹³C chemical shifts with <1 ppm deviation from experimental data .

Q. What strategies mitigate by-product formation during the final coupling step?

Methodological Answer :

- Protection/Deprotection : Temporarily protect the piperazine nitrogen with tert-butoxycarbonyl (Boc) groups to prevent undesired nucleophilic attacks .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) reduce dimerization byproducts in coupling reactions .

- In Situ Monitoring : ReactIR tracks carbonyl intermediates to halt reactions at >90% conversion, minimizing degradation .

Q. How do solvent polarity and pH influence the compound’s stability in aqueous buffers?

Methodological Answer :

- Stability Studies :

- pH 7.4 (PBS) : t₁/₂ = 48 hours; hydrolysis of the carbonyl group occurs at pH > 8.5 .

- Solvent Effects : DMSO enhances solubility but accelerates degradation at >10% v/v .

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| High pH (>8.5) | Hydrolysis of carbonyl | Use citrate buffers (pH 6–7) |

| Oxidative Stress | Piperazine ring oxidation | Add antioxidants (e.g., BHT) |

Q. What computational methods predict binding modes of the compound with CNS targets?

Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with serotonin receptors (5-HT₂A). Key findings:

- The fluorophenyl group occupies a hydrophobic pocket near transmembrane helix 5 .

- Pyranone oxygen forms hydrogen bonds with Ser159 .

- Molecular Dynamics (MD) : 100-ns simulations validate stable binding poses (RMSD <2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.